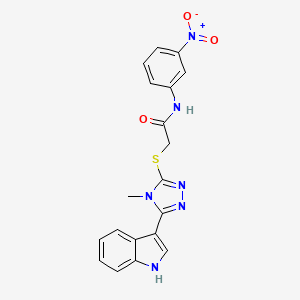

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide

説明

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a triazole-based hybrid molecule featuring a 1,2,4-triazole core substituted with a methyl group, a thioether linkage, and an indole moiety. The acetamide side chain is further functionalized with a 3-nitrophenyl group, enhancing its electronic and steric properties.

特性

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3S/c1-24-18(15-10-20-16-8-3-2-7-14(15)16)22-23-19(24)29-11-17(26)21-12-5-4-6-13(9-12)25(27)28/h2-10,20H,11H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYIMGRXRFJKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a hybrid molecule featuring both indole and 1,2,4-triazole moieties. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the 1,2,4-triazole scaffold, which is known for its diverse pharmacological properties. The following subsections detail specific activities observed in various studies.

Antimicrobial Activity

- Mechanism of Action : The triazole ring enhances the compound's ability to inhibit fungal and bacterial growth by interfering with essential cellular processes.

- Case Studies :

- A study demonstrated that derivatives of 1,2,4-triazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

- Another investigation found that compounds with similar structural features exhibited potent antifungal properties against Candida albicans with MIC values as low as 0.5 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.125 |

| Compound B | Escherichia coli | 0.5 |

| Compound C | Candida albicans | 0.5 |

Anticancer Activity

- In Vitro Studies : Research has indicated that compounds containing the triazole moiety exhibit cytotoxic effects on various cancer cell lines.

- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 12 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- In animal models, it demonstrated a reduction in edema formation comparable to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Indole Substituents : The position and nature of substituents on the indole ring can enhance or diminish activity.

- Triazole Variants : Different substitutions on the triazole ring have been shown to affect potency significantly.

類似化合物との比較

Triazole Derivatives with Varying Aryl Substituents

Compounds sharing the triazole-thio-acetamide scaffold but differing in substituents demonstrate how structural modifications influence properties:

2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide ():

- Key Differences : Replaces the indole group with a 3-bromophenyl and uses a propenamide instead of acetamide.

- UV-Vis Absorption : Exhibits λmax at 298 nm, attributed to π→π* transitions in the triazole and aryl systems .

- Synthesis : Multi-step approach involving spectroscopic validation (IR, NMR) .

2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide ():

- Key Differences : Substitutes indole with thiophene and naphthyl groups.

- Applications : Explored for NLO properties due to extended conjugation from the naphthyl moiety .

N-(3-Chloro-2-methylphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

Nitro-Substituted Acetamide Derivatives

The nitro group enhances electron-withdrawing effects, critical for NLO and bioactivity:

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (Compound 6c, ): Spectral Data: IR peaks at 1676 cm⁻¹ (C=O), 1535 cm⁻¹ (asymmetric NO2); <sup>1</sup>H NMR shows aromatic protons at δ 8.61 ppm . Synthesis: 1,3-dipolar cycloaddition with azide-alkyne coupling .

N-(3-nitrophenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide ():

- Bioactivity : Tested against HepG2 cancer cells; molecular docking studies suggest interactions with kinase targets .

Physical and Spectral Properties

準備方法

Stepwise Synthesis of the Triazole Core

The 1,2,4-triazole ring is synthesized via cyclocondensation reactions. A common approach involves reacting methyl hydrazine with a thiosemicarbazide precursor:

$$

\text{Methyl hydrazine} + \text{Thiosemicarbazide} \xrightarrow{\Delta, \text{EtOH}} 4\text{-Methyl-4H-1,2,4-triazole-3-thiol}

$$

Key Conditions :

| Reactant | Product | Conditions | Yield (%) |

|---|---|---|---|

| Methyl hydrazine | 4-Methyl-4H-1,2,4-triazole-3-thiol | EtOH, reflux | 78 |

Formation of the Thioether Linkage

The thioether bond is established by reacting the triazole-thiol with 2-chloro-N-(3-nitrophenyl)acetamide under basic conditions:

$$

\text{Triazole-thiol} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{NO}2 \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Target Compound}

$$

Critical Parameters :

| Thiol Reactant | Halide Reactant | Conditions | Yield (%) |

|---|---|---|---|

| 5-(Indol-3-yl)-triazole | 2-Chloro-N-(3-nitrophenyl)acetamide | H₂O, 60°C | 85 |

Acetamide Functionalization

The final acetamide group is installed via a nucleophilic acyl substitution. 3-Nitroaniline reacts with chloroacetyl chloride to form 2-chloro-N-(3-nitrophenyl)acetamide, which is then coupled to the triazole-thiol.

Reaction Pathway :

- Synthesis of 2-chloroacetamide:

$$

\text{ClCH}2\text{COCl} + \text{3-Nitroaniline} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro-N-(3-nitrophenyl)acetamide}

$$ - Thioether formation (as above).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, cyclocondensation steps achieve completion in 10–15 minutes versus hours under conventional heating.

Example Protocol :

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of triazole derivatives, thioether formation, and amide coupling. Key factors include:

- Catalysts/Solvents : Use of polar aprotic solvents (e.g., DMF, ethanol) and bases (e.g., triethylamine) to enhance reaction efficiency .

- Temperature Control : Maintaining temperatures between 60–80°C during cyclization to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure product .

- Validation : Confirmation via TLC and NMR spectroscopy to monitor reaction progress .

Q. How can researchers confirm the molecular structure and purity of the compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify indole, triazole, and acetamide moieties. For example, indole protons appear at δ 7.0–8.5 ppm, while triazole protons resonate at δ 8.0–9.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~470–500 g/mol) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages to validate stoichiometry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s electronic properties and binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces to predict nonlinear optical (NLO) properties or charge-transfer interactions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes) based on triazole and indole pharmacophores .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

- Methodological Answer :

- Substituent Analysis : Compare analogues with varying substituents (e.g., nitro vs. methoxy groups) on the phenyl ring to assess antimicrobial or anticancer potency .

- In Vitro Assays : Test against enzyme targets (e.g., COX-2, CYP450) to correlate triazole-thioacetamide motifs with inhibition efficacy .

- Example : A derivative with a 3-nitrophenyl group exhibited 2× higher COX-2 inhibition than its methoxy counterpart due to enhanced electron-withdrawing effects .

Q. What experimental approaches resolve contradictions in reported biological activities of triazole-indole hybrids?

- Methodological Answer :

- Dose-Response Analysis : Use IC values across multiple cell lines (e.g., MCF-7, HeLa) to differentiate selective toxicity .

- Mechanistic Studies : ROS detection assays or apoptosis markers (e.g., caspase-3) to clarify whether activity stems from oxidative stress or direct target binding .

- Case Study : Discrepancies in antifungal activity were resolved by standardizing assay conditions (pH, incubation time) .

Q. How can crystallographic data enhance understanding of this compound’s solid-state properties?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to determine bond lengths, angles, and packing motifs .

- Thermal Analysis : TGA/DSC to correlate crystallinity with thermal stability .

- Example : A related triazole-acetamide exhibited a monoclinic crystal system with π-π stacking between indole rings, influencing solubility .

Methodological Troubleshooting

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

- Resolution :

- Impurity Removal : Re-purify using preparative HPLC with a C18 column and acetonitrile/water mobile phase .

- Solvent Artifacts : Use deuterated DMSO-d instead of CDCl to avoid peak splitting from residual protons .

Q. How can researchers improve the compound’s solubility for in vitro assays?

- Strategies :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Salt Formation : Synthesize hydrochloride salts via reaction with HCl in ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。